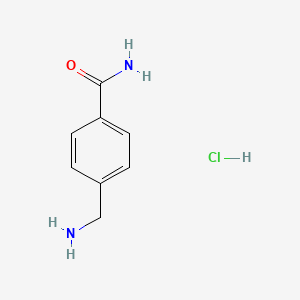

4-(Aminomethyl)benzamide hydrochloride

説明

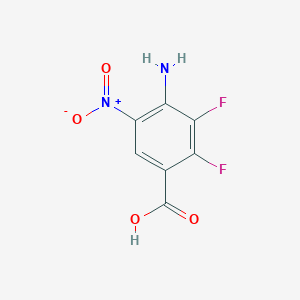

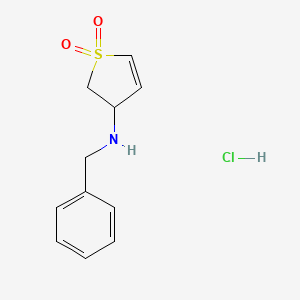

4-(Aminomethyl)benzamide hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is sold by Sigma-Aldrich .

Synthesis Analysis

Benzamides, including 4-(Aminomethyl)benzamide hydrochloride, can be synthesized through the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The SMILES string for 4-(Aminomethyl)benzamide hydrochloride is Cl.NCc1ccc(cc1)C(N)=O . This provides a textual representation of the compound’s structure.Chemical Reactions Analysis

The synthesis of benzamides, such as 4-(Aminomethyl)benzamide hydrochloride, involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

4-(Aminomethyl)benzamide hydrochloride has a molecular weight of 186.64 . More detailed physical and chemical properties are not available in the retrieved resources.科学的研究の応用

Potential Tyrosine Kinase Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Compounds containing the 4-(aminomethyl)benzamide fragment as a linker were designed and synthesized as potential anticancer agents . These compounds were evaluated for their cytotoxicity activity in two hematological and five solid cell lines .

- Methods of Application : The compounds were tested against eight receptor tyrosine kinases including EGFR, HER-2, HER-4, IGF1R, InsR, KDR, PDGFRa, and PDGFRb . Molecular modeling was carried out for nine protein kinases contained in the Protein Data Bank (PDB) database .

- Results or Outcomes : The majority of the compounds showed a potent inhibitory activity against the tested kinases . The analogues 11 and 13 with the (trifluoromethyl)benzene ring in the amide or amine moiety of the molecule were proven to be highly potent against EGFR, with 91% and 92% inhibition at 10 nM, respectively .

Antioxidant and Antibacterial Activities

- Scientific Field : Organic Chemistry

- Summary of the Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were evaluated for their in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . They were also tested for their in vitro growth inhibitory activity against different bacteria .

- Methods of Application : The compounds were synthesized and their structures were determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . All the compounds were tested for their in vitro growth inhibitory activity against different bacteria .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Bcr-Abl Inhibitor

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Compounds containing the 4-(aminomethyl)benzamide fragment have been designed and synthesized as potential inhibitors of Bcr-Abl, a protein kinase . These compounds were evaluated for their anticancer activity .

- Methods of Application : The compounds were tested against Bcr-Abl, a protein kinase . Molecular modeling was carried out for nine protein kinases contained in the Protein Data Bank (PDB) database .

- Results or Outcomes : The majority of the compounds showed a potent inhibitory activity against Bcr-Abl . The analogues with the (trifluoromethyl)benzene ring in the amide or amine moiety of the molecule were proven to be highly potent against Bcr-Abl, with 91% and 92% inhibition at 10 nM, respectively .

Industrial Applications

- Scientific Field : Industrial Chemistry

- Summary of the Application : Amide compounds, including those with the 4-(aminomethyl)benzamide fragment, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application : The specific methods of application vary depending on the industry. For example, in the plastic industry, amides can be used as plasticizers .

- Results or Outcomes : The use of amides in these industries can improve the properties of the products. For example, in the plastic industry, amides can enhance the flexibility, workability, and durability of the plastic .

Safety And Hazards

特性

IUPAC Name |

4-(aminomethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,5,9H2,(H2,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXRQYPUIDTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585805 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzamide hydrochloride | |

CAS RN |

20188-40-3 | |

| Record name | 4-(Aminomethyl)benzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)